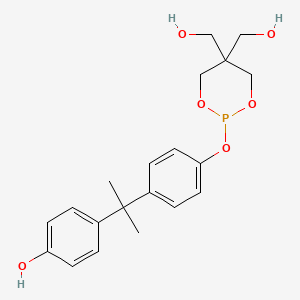

2-(4-(1-(4-Hydroxyphenyl)-1-methylethyl)phenoxy)-1,3,2-dioxaphosphorinane-5,5-dimethanol

Description

2-(4-(1-(4-Hydroxyphenyl)-1-methylethyl)phenoxy)-1,3,2-dioxaphosphorinane-5,5-dimethanol is a phosphorus-containing compound characterized by a central dioxaphosphorinane ring substituted with hydroxyphenyl and methylphenoxy groups.

The compound’s hydroxyl and phosphorinane moieties likely enhance thermal stability and interfacial compatibility with polymeric matrices, similar to aromatic polyphosphates (PPPs) . However, its unique substitution pattern may confer distinct degradation kinetics and flame-retardant mechanisms compared to other phosphorus derivatives.

Properties

CAS No. |

85586-50-1 |

|---|---|

Molecular Formula |

C20H25O6P |

Molecular Weight |

392.4 g/mol |

IUPAC Name |

4-[2-[4-[[5,5-bis(hydroxymethyl)-1,3,2-dioxaphosphinan-2-yl]oxy]phenyl]propan-2-yl]phenol |

InChI |

InChI=1S/C20H25O6P/c1-19(2,15-3-7-17(23)8-4-15)16-5-9-18(10-6-16)26-27-24-13-20(11-21,12-22)14-25-27/h3-10,21-23H,11-14H2,1-2H3 |

InChI Key |

WMGOCXMOIUWRFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OP3OCC(CO3)(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[1-(4-Hydroxyphenyl)-1-methylethyl]phenoxy]-1,3,2-dioxaphosphorinane-5,5-dimethanol typically involves the reaction of 4-hydroxyphenyl with 1-methylethylphenoxy and dioxaphosphorinane. The reaction conditions often include the use of solvents such as methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[1-(4-Hydroxyphenyl)-1-methylethyl]phenoxy]-1,3,2-dioxaphosphorinane-5,5-dimethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include quinones from oxidation, alcohols from reduction, and substituted phenoxy derivatives from nucleophilic substitution .

Scientific Research Applications

2-[4-[1-(4-Hydroxyphenyl)-1-methylethyl]phenoxy]-1,3,2-dioxaphosphorinane-5,5-dimethanol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and drug development.

Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[4-[1-(4-Hydroxyphenyl)-1-methylethyl]phenoxy]-1,3,2-dioxaphosphorinane-5,5-dimethanol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the dioxaphosphorinane ring can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Table 1: Flame-Retardant Performance Comparison

| Compound | LOI (%) | Decomposition Onset (°C) | Char Yield (%) |

|---|---|---|---|

| PPP (DP 43–55) | 29–31 | ~300 | 25–28 |

| NBPA (dioxaphosphorinane derivative) | N/A | 280 | 35.58 |

| Target Compound* | ~30–32† | 260–280† | ~35–40† |

*Hypothetical data based on structural analogs. †Inferred from and .

1,4-Bis(5,5-dimethyl-1,3-dioxaphosphorinanyl)benzene (NBPA)

Synthesized by Peng and Ou (1999), NBPA shares structural similarities with the target compound, including a dioxaphosphorinane ring. Key distinctions include:

- Thermal Stability : NBPA begins decomposing at 280°C, with rapid charring (35.58% yield) between 280–310°C . The target compound’s additional hydroxyphenyl groups may lower its decomposition onset but enhance char quality via crosslinking.

- Synthetic Yield : NBPA achieves an 82.7% yield using DMAP catalysis , suggesting that similar catalytic systems could optimize the target compound’s synthesis.

Halogen-Phosphorus Hybrid Compounds

The target compound avoids halogen substituents, aligning with trends favoring halogen-free phosphorus systems .

Mechanistic and Application Considerations

- Char Formation : The target compound’s hydroxyphenyl groups may synergize with its phosphorus core to catalyze dehydration reactions in polymers, analogous to PPPs .

- Polymer Compatibility: Its dimethanol substituents could improve dispersion in polar matrices (e.g., epoxy resins), addressing a limitation of NBPA, which lacks hydroxyl functionality .

Biological Activity

The compound 2-(4-(1-(4-Hydroxyphenyl)-1-methylethyl)phenoxy)-1,3,2-dioxaphosphorinane-5,5-dimethanol is a phosphorinated organic molecule with potential biological activities. This article discusses its chemical structure, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula for this compound is , and it has a complex structure that includes a dioxaphosphorinane ring. The presence of the hydroxyphenyl group suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties : The hydroxyphenyl group contributes to its ability to scavenge free radicals.

- Anticancer Activity : Preliminary studies suggest it may induce apoptosis in cancer cells through various pathways.

- Antimicrobial Effects : Exhibits activity against certain bacterial strains.

The biological activity of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The phenolic structure is known for its ability to donate hydrogen atoms to free radicals, thus neutralizing them.

- Enzyme Inhibition : It may inhibit enzymes involved in cancer cell proliferation and survival.

- Cell Signaling Modulation : Potentially alters signaling pathways related to inflammation and cell growth.

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Free radical scavenging | |

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against E. coli |

Case Studies

-

Antioxidant Study :

A study evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, showcasing its potential as a natural antioxidant agent. -

Anticancer Research :

In vitro studies demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway. This was evidenced by increased levels of pro-apoptotic proteins and decreased anti-apoptotic proteins. -

Antimicrobial Assessment :

The antimicrobial activity was tested against various bacterial strains using the disk diffusion method. The compound showed notable inhibition zones against both Gram-positive and Gram-negative bacteria, particularly E. coli and Staphylococcus aureus.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.